

Technical Monograph: Phenethyl Cinnamate (CAS 103-53-7)

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Compound of Interest

Compound Name: Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: B3029362

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Chemical Identity, Spectroscopic Profiling, and Synthesis Methodologies

Executive Summary

Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a carboxylate ester resulting from the formal condensation of cinnamic acid with phenethyl alcohol.^{[1][2]} While widely recognized in the fragrance industry for its balsamic, rose-like olfactory profile, it holds significant utility in drug development as a lipophilic prodrug scaffold. Its hydrolysis yields cinnamic acid (a potent antioxidant and antimicrobial agent) and phenethyl alcohol, making it a candidate of interest for self-preserving formulations and therapeutic delivery systems.

This guide provides a definitive reference for the physicochemical characterization, spectral validation, and synthesis of **Phenethyl Cinnamate**.

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6][7][8]}

Parameter	Data
CAS Number	103-53-7
IUPAC Name	2-Phenylethyl (2E)-3-phenylprop-2-enoate
Molecular Formula	C ₁₇ H ₁₆ O ₂
Molecular Weight	252.31 g/mol
Appearance	White crystalline powder
Melting Point	54–56 °C
Boiling Point	195 °C (at 2 mmHg); ~355 °C (at 760 mmHg)
Solubility	Soluble in EtOH, Et ₂ O, CHCl ₃ ; Insoluble in H ₂ O
InChI Key	MJQVZIANGRDJBT-VAWYXSNFSA-N

Spectroscopic Characterization

Accurate structural validation relies on the following spectral signatures. Data is standardized for CDCl₃ (NMR) and KBr pellet (IR).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits a characteristic AMX system for the vinyl protons and two distinct triplets for the ethylene bridge.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Insight
7.69	Doublet (Hz)	1H	H- β (Vinyl)	Trans-alkene geometry (large coupling constant).
7.35 – 7.55	Multiplet	5H	Ar-H (Cinnamoyl)	Phenyl ring attached to the alkene.
7.20 – 7.32	Multiplet	5H	Ar-H (Phenethyl)	Phenyl ring on the alcohol side.
6.44	Doublet (Hz)	1H	H- α (Vinyl)	Shielded by the adjacent carbonyl.
4.45	Triplet (Hz)	2H	-O-CH ₂ -	Deshielded by ester oxygen.
3.05	Triplet (Hz)	2H	-CH ₂ -Ph	Benzylic protons.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Shift (δ , ppm)	Assignment
166.8	C=O (Ester Carbonyl)
144.6	C- β (Alkene, deshielded)
137.8, 134.4	Ipso-Ar (Quaternary carbons)
128.0 – 129.0	Ar-C (Overlapping aromatic signals)
117.9	C- α (Alkene, shielded)
65.1	-O-CH ₂ - (Alkoxy carbon)
35.2	-CH ₂ -Ph (Benzylic carbon)

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the conjugated ester functionality.

- 1710 cm⁻¹ (vs): C=O Stretching (Conjugated ester). Lower frequency than non-conjugated esters (typically 1735 cm⁻¹) due to resonance with the double bond.
- 1638 cm⁻¹ (m): C=C Stretching (Alkene).
- 1160 & 1310 cm⁻¹ (s): C-O-C Stretching (Ester).
- 3020–3060 cm⁻¹ (w): C-H Stretching (Aromatic/Vinyllic).
- 690 & 765 cm⁻¹ (s): C-H Bending (Monosubstituted benzene rings).

Mass Spectrometry (EI-MS)

Fragmentation follows a predictable pathway for aromatic esters.

- m/z 252 [M]⁺: Molecular ion (detectable, moderate intensity).
- m/z 148 [M – C₈H₈]⁺: McLafferty rearrangement product (loss of styrene).
- m/z 131 [C₉H₇O]⁺ (Base Peak): Cinnamoyl cation (Ph-CH=CH-CO⁺). Highly stable due to resonance.

- m/z 104 [C₈H₈]⁺: Styrene radical cation (from phenethyl moiety).
- m/z 103 [C₈H₇]⁺: Styryl cation (loss of CO from m/z 131).
- m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic of benzyl/phenethyl groups).
- m/z 77 [C₆H₅]⁺: Phenyl cation.

Synthesis & Purification Methodology

Protocol: Acid-Catalyzed Fischer Esterification Rationale: While transesterification is possible, direct esterification is preferred for atom economy and ease of purification when using a Dean-Stark trap to drive equilibrium.

Reagents

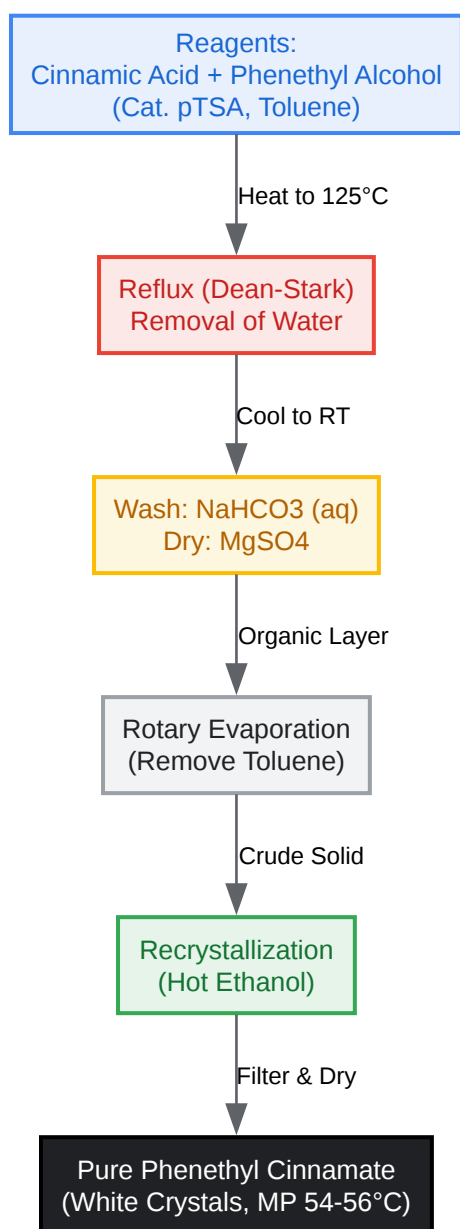
- Trans-Cinnamic Acid (1.0 eq)
- 2-Phenylethanol (1.2 eq) - Excess drives reaction forward.
- p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst.
- Toluene (Solvent/Azeotrope agent).

Step-by-Step Procedure

- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
- Charging: Add 14.8 g (100 mmol) trans-cinnamic acid, 14.6 g (120 mmol) 2-phenylethanol, and 0.95 g (5 mmol) pTSA to the flask. Add 100 mL Toluene.
- Reflux: Heat the mixture to vigorous reflux (bath temp ~125 °C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).
- Workup: Cool to room temperature. Transfer to a separatory funnel.
 - Wash 1× with sat. NaHCO₃ (removes unreacted acid).

- Wash 1× with Brine.
- Dry organic layer over anhydrous MgSO_4 .
- Concentration: Remove toluene via rotary evaporation to yield a crude oil/solid.
- Purification: Recrystallize from hot Ethanol (95%).
 - Dissolve crude solid in minimum boiling ethanol.
 - Allow to cool slowly to RT, then 4 °C.
 - Filter white needles and dry under vacuum.

Synthesis Workflow Diagram



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Figure 1: Logical flow of acid-catalyzed esterification and purification of **phenethyl cinnamate**.

Therapeutic & Industrial Relevance

Drug Development Applications

Phenethyl cinnamate serves as a lipophilic prodrug. Upon enzymatic hydrolysis by plasma esterases, it releases two bioactive moieties:

- Cinnamic Acid: Exhibits inhibition of monocarboxylate transporters (MCTs) in cancer cells and possesses anti-diabetic properties via insulin signaling enhancement.
- Phenethyl Alcohol: Acts as a mild antimicrobial preservative, potentially reducing the need for synthetic parabens in topical formulations.

Quality Control (QC) Markers

For researchers validating synthesized or purchased batches, the melting point (54–56 °C) is the primary rapid indicator of purity. A depressed melting point (<53 °C) typically indicates residual phenethyl alcohol (liquid at RT) or unreacted cinnamic acid.

References

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